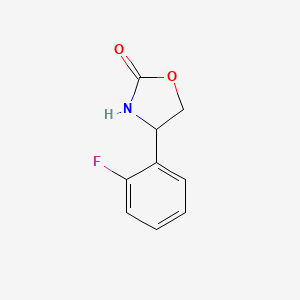

4-(2-Fluorophenyl)oxazolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8FNO2 |

|---|---|

Molecular Weight |

181.16 g/mol |

IUPAC Name |

4-(2-fluorophenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C9H8FNO2/c10-7-4-2-1-3-6(7)8-5-13-9(12)11-8/h1-4,8H,5H2,(H,11,12) |

InChI Key |

LEKLAURLEDFPAH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(=O)O1)C2=CC=CC=C2F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 2 Fluorophenyl Oxazolidin 2 One

Established Synthetic Pathways for 4-(2-Fluorophenyl)oxazolidin-2-one and its Direct Precursors

The construction of the this compound core can be achieved through several reliable synthetic strategies. These methods typically involve the formation of a key C-N and C-O bond to close the five-membered ring, starting from readily available precursors.

Multi-Step Synthesis from Fluorinated Anilines and Epoxide Precursors

A common and versatile approach to 4-aryl-oxazolidin-2-ones involves the reaction of an epoxide with an amine, followed by cyclization. For the target molecule, this would typically start with a fluorinated precursor such as 2-(2-fluorophenyl)oxirane (an epoxide).

The general pathway involves the ring-opening of the epoxide with an amine source to form an intermediate amino alcohol. This amino alcohol is then cyclized to form the oxazolidin-2-one ring. A one-pot reaction of chlorosulfonyl isocyanate (CSI) with epoxides, including those with phenyl groups, has been shown to produce oxazolidinones under mild, metal-free conditions. beilstein-journals.org This method provides a direct route from the epoxide to the final heterocyclic product.

Another pathway involves starting from a fluorinated amino acid, such as L-phenylglycine, which can be reduced to the corresponding amino alcohol. google.com For the target compound, the precursor would be 2-amino-1-(2-fluorophenyl)ethanol. This amino alcohol can then undergo cyclization to form the oxazolidin-2-one ring.

Carbonylation Reactions in Oxazolidin-2-one Ring Formation

The critical step in many synthetic routes is the cyclization of a 1,2-amino alcohol precursor, which is achieved through the introduction of a carbonyl group. Various carbonylating agents are employed for this transformation.

Phosgene and its derivatives, such as triphosgene or N,N'-carbonyldiimidazole (CDI), are highly effective reagents for this cyclization. bioorg.orgmdpi.com The reaction of 2-amino-1-(2-fluorophenyl)ethanol with one of these reagents would lead to the formation of the oxazolidin-2-one ring. Another widely used and less hazardous method employs diethyl carbonate, often in the presence of a base like potassium carbonate (K₂CO₃), which proceeds by heating the mixture to drive the reaction forward by distilling the ethanol byproduct. nih.govchemicalbook.comguidechem.com

More recently, the use of carbon dioxide (CO₂) as a C1 source has gained traction as a green and sustainable alternative. rsc.org Catalytic systems, including organocatalysts, can facilitate the cycloaddition of CO₂ to aziridines or the cyclization of amino alcohols under mild conditions to yield oxazolidin-2-ones. nih.gov

| Carbonylating Agent | Typical Conditions | Precursor | Reference |

| Diethyl Carbonate | K₂CO₃, 130-140°C | Amino alcohol | chemicalbook.com |

| Phosgene | Base, Solvent | Amino alcohol | bioorg.org |

| N,N'-Carbonyldiimidazole | Solvent (e.g., THF) | Amino alcohol | mdpi.com |

| Carbon Dioxide (CO₂) | Catalyst, Pressure/Atmospheric | Aziridine or Amino alcohol | rsc.orgnih.gov |

| Chlorosulfonyl Isocyanate | Solvent (e.g., DCM) | Epoxide | beilstein-journals.org |

Catalytic and Microwave-Assisted Synthetic Approaches

Microwave irradiation has been successfully used to accelerate the synthesis of 4-substituted oxazolidin-2-ones from amino alcohols and diethyl carbonate. nih.govresearchgate.net This technique significantly reduces reaction times compared to conventional heating. For instance, the formation of various oxazolidin-2-ones was achieved at temperatures between 120-150°C under microwave conditions. nih.gov

Various catalytic systems have also been employed. Tin alkoxides have been shown to catalyze the reaction of α-hydroxy ketones with isocyanates to form 4-hydroxy-2-oxazolidinones under mild conditions. researchgate.net Palladium-catalyzed N-arylation can be used to couple an aryl group to the nitrogen of a pre-formed oxazolidin-2-one ring. organic-chemistry.org Furthermore, organocatalytic methods, using species like 1,5,7-triazabicyclodec-5-ene (TBD), have been developed for the conversion of epoxy amines using CO₂ in continuous flow systems. rsc.org

Enantioselective Synthesis of Chiral this compound

The 4-position of this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers). In pharmaceutical applications, often only one enantiomer is biologically active. Therefore, methods for enantioselective synthesis are of paramount importance.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org While oxazolidinones themselves are famously used as chiral auxiliaries (known as Evans' auxiliaries), rsc.org other auxiliaries can be used to direct the synthesis of a chiral oxazolidinone ring.

One sophisticated strategy involves a chiral auxiliary-mediated asymmetric aldol reaction to create a β-hydroxy carbonyl compound with a defined stereochemistry. nih.gov This intermediate can then undergo a Curtius rearrangement, followed by an in situ intramolecular ring closure, to yield optically active 4,5-disubstituted oxazolidin-2-ones. nih.govmdpi.com This approach allows for the precise construction of multiple stereocenters on the oxazolidinone scaffold.

| Step | Description | Key Feature | Reference |

| 1. Asymmetric Aldol Reaction | A chiral auxiliary directs the addition of an enolate to an aldehyde. | Creates a β-hydroxy carbonyl intermediate with controlled stereochemistry. | nih.gov |

| 2. Curtius Rearrangement | The carbonyl group is converted to an acyl azide, which rearranges to an isocyanate. | Transforms the carboxylic acid derivative into a precursor for cyclization. | mdpi.com |

| 3. Intramolecular Cyclization | The hydroxyl group attacks the isocyanate to form the oxazolidin-2-one ring. | Forms the final heterocyclic product while retaining the stereochemistry. | nih.gov |

Asymmetric Catalysis in Oxazolidin-2-one Synthesis

Asymmetric catalysis is an elegant approach that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Several catalytic methods are applicable to the synthesis of chiral oxazolidin-2-ones.

An efficient method involves the asymmetric hydrogenation of prochiral 2-oxazolones. A ruthenium(II)-NHC catalyst system has been developed that can hydrogenate a variety of 4-substituted-2-oxazolones to the corresponding chiral 2-oxazolidinones with excellent enantioselectivities (up to 96% ee) and high yields. rsc.org This method avoids the need for stoichiometric chiral reagents.

Other catalytic strategies include the palladium-catalyzed asymmetric intramolecular aminopalladation of allylic N-arylsulfonylcarbamates, which can form 4-vinyloxazolidin-2-ones with high enantiomeric excess. nih.gov Additionally, chiral organoselenium compounds have been shown to catalyze the synthesis of enantioenriched 2-oxazolidinones from N-Boc amines and alkenes. organic-chemistry.orgnih.gov These methods provide powerful tools for accessing optically active 4-aryl-oxazolidin-2-ones.

Chiral Resolution Techniques for this compound Enantiomers

The C4 position of this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. The separation of these enantiomers from a racemic mixture is crucial, as they often exhibit different biological activities and pharmacological profiles. rsc.orgmdpi.com While asymmetric synthesis can yield enantiomerically pure compounds directly, chiral resolution remains a vital tool for separating racemates. nih.govwikipedia.org Several techniques are applicable to the resolution of 4-aryl-oxazolidin-2-ones.

Kinetic Resolution: This technique involves the differential reaction of one enantiomer over the other. A notable method is the kinetic resolution of racemic 2-oxazolidinones through catalytic, enantioselective N-acylation. nih.govbohrium.com Chiral catalysts are employed to selectively acylate one enantiomer, allowing the unreacted enantiomer and the acylated product to be separated. Studies on 4-phenyl-2-oxazolidinone have shown high selectivity factors using various catalysts. bohrium.com This approach provides a practical route to obtaining both enantiomers in high purity. nih.govbohrium.com

Enzymatic Resolution: Biocatalysis offers a highly selective method for chiral resolution. Enzymes, such as lipases or proteases, can selectively catalyze reactions—like hydrolysis or acylation—on one enantiomer of a racemic substrate. Dynamic kinetic resolution (DKR) is an advanced form of this technique where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired single enantiomer. pharmtech.com Enzymatic methods are widely used for resolving chiral alcohols and amines and can be adapted for oxazolidinone scaffolds. nih.govresearchgate.net

Crystallization-Based Methods: Crystallization techniques exploit differences in the crystal lattice properties of enantiomers or their diastereomeric derivatives.

Diastereomeric Salt Formation: This classic method involves reacting the racemic oxazolidinone (if it possesses an acidic or basic handle) with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orgpharmtech.com These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Preferential Crystallization: This method is applicable if the racemate crystallizes as a conglomerate—a mechanical mixture of separate crystals of each enantiomer. pharmtech.comresearchgate.net By seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer, that enantiomer can be induced to crystallize out selectively. researchgate.net This technique has been successfully applied to resolve functionalized oxazolidinones like 5-hydroxymethyl-2-oxazolidinone. researchgate.net

Chromatographic Separation: Chiral chromatography is a powerful analytical and preparative tool for separating enantiomers. For oxazolidinone analogs, capillary electrophoresis (CE) using chiral selectors has proven effective. nih.gov Anionic cyclodextrins, such as heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD), have been used as chiral selectors to achieve baseline separation of oxazolidinone enantiomers. mdpi.comnih.gov

Table 1: Chiral Resolution Techniques for Oxazolidinone Scaffolds

| Technique | Principle | Applicability & Notes |

|---|---|---|

| Kinetic Resolution (N-Acylation) | A chiral catalyst selectively acylates one enantiomer at a faster rate, allowing for separation of the acylated and unacylated forms. bohrium.com | Effective for 4-aryl-oxazolidinones; provides access to both enantiomers. nih.gov |

| Enzymatic Resolution | An enzyme selectively modifies one enantiomer. Can be combined with in-situ racemization (Dynamic Kinetic Resolution). pharmtech.com | High enantioselectivity is often achievable under mild conditions. |

| Preferential Crystallization | Direct crystallization of one enantiomer from a supersaturated solution of a racemic conglomerate by seeding. researchgate.net | Requires the racemate to be a conglomerate, which is relatively rare (5-10% of chiral compounds). wikipedia.org |

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. wikipedia.org | Requires an appropriate functional group on the oxazolidinone for salt formation. |

| Chiral Chromatography / CE | Differential interaction of enantiomers with a chiral stationary phase (HPLC) or chiral selector in the mobile phase (CE). nih.gov | Highly effective for both analytical and preparative scale separations. Cyclodextrins are common chiral selectors in CE. mdpi.com |

Derivatization and Analog Generation of the this compound Scaffold

Derivatization of the this compound scaffold is a key strategy for generating analogs with modified properties. Chemical modifications can be targeted at three main regions: the substituents on the phenyl ring, the oxazolidin-2-one ring itself, or the 2-fluorophenyl moiety.

Substituent Effects on Synthetic Yield and Selectivity

The electronic properties of substituents on the aryl ring can significantly influence the yield and selectivity of reactions used to construct the 4-aryl-oxazolidin-2-one core. The 2-fluoro group on the phenyl ring is electron-withdrawing through its inductive effect, which can impact the reactivity of precursors during synthesis.

In synthetic routes that involve the cyclization of 2-amino alcohol precursors, the nucleophilicity of the amino group and the reactivity of the alcohol are key. An electron-withdrawing group like fluorine can decrease the nucleophilicity of an aniline-type nitrogen if it were part of the precursor, potentially affecting cyclization rates. Conversely, in syntheses involving cycloaddition reactions with epoxides, electron-withdrawing groups on the aryl ring of the epoxide have been shown to enhance reaction efficiency. researchgate.net

For example, in the synthesis of 4,5-disubstituted oxazolidin-2-ones via an aldol/Curtius rearrangement protocol, substrates with electron-neutral (p-chlorophenyl) and electron-rich (p-methoxyphenyl) aryl groups proceeded to give high yields (90–97%). nih.gov This suggests that while electronic effects are present, some synthetic methodologies are robust and tolerate a range of substituents. The precise effect is highly dependent on the reaction mechanism and the nature of the rate-determining step.

Table 2: Potential Influence of Aryl Substituents on Oxazolidinone Synthesis

| Substituent Type (at para-position) | Electronic Effect | Potential Impact on Reaction Rate/Yield | Example from Literature researchgate.netnih.gov |

|---|---|---|---|

| Electron-Donating (e.g., -OCH₃) | Activates ring towards electrophilic attack; increases nucleophilicity of nearby groups. | May accelerate reactions involving electrophilic attack on the ring or increase nucleophilicity of precursors. High yields (97%) observed in some cyclization routes. | |

| Electron-Neutral (e.g., -Cl) | Weakly deactivating via induction, weak donation via resonance. | Generally well-tolerated in many synthetic schemes. High yields (90%) observed. | |

| Electron-Withdrawing (e.g., -F, -CF₃) | Deactivates ring towards electrophilic attack; decreases nucleophilicity of nearby groups. | May slow reactions dependent on nucleophilicity but can enhance efficiency in others, such as those involving epoxide ring-opening. |

Functionalization Strategies on the Oxazolidin-2-one Ring

The oxazolidin-2-one ring offers multiple sites for chemical modification, primarily at the nitrogen (N3) and the C5 position.

N-Functionalization: The nitrogen atom of the oxazolidin-2-one ring is a secondary amide and can undergo various substitution reactions.

N-Acylation: This is a fundamental transformation, particularly as chiral oxazolidinones are widely used as "Evans auxiliaries" in asymmetric synthesis. The nitrogen is typically acylated with an acid chloride or anhydride to form an N-acyl imide, which then directs stereoselective reactions at the α-carbon of the acyl group. bohrium.com

N-Arylation: The nitrogen can also be arylated, often through metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. rsc.org This allows for the introduction of a second, diverse aryl or heteroaryl group.

C5-Functionalization: While the parent compound is substituted at C4, synthetic strategies can be designed to introduce functionality at the C5 position, generating structural isomers and analogs. One efficient method involves the stereospecific transformation of 2-functionalized enantiomerically pure aziridines. For example, reaction of an aziridine-2-carboxylic acid ester with methyl chloroformate leads to a 2-oxazolidinone-5-carboxylic acid ethyl ester, installing a valuable functional handle at the C5 position. bioorg.org

Table 3: Functionalization Strategies for the Oxazolidin-2-one Ring

| Position | Reaction Type | Typical Reagents | Product |

|---|---|---|---|

| N3 | N-Acylation | Acid Chloride (R-COCl), Base | N-Acyl Oxazolidinone |

| N3 | N-Arylation | Aryl Halide, Palladium or Copper Catalyst, Base | N-Aryl Oxazolidinone |

| C5 | Cyclization of Aziridine Precursor | Aziridine-2-carboxylate, Chloroformate bioorg.org | Oxazolidinone-5-carboxylate |

Modifications on the 2-Fluorophenyl Moiety

The 2-fluorophenyl group can be modified using reactions typical of aromatic compounds, with regioselectivity being governed by the directing effects of the existing substituents: the ortho-fluoro group and the para-oxazolidinone ring.

Electrophilic Aromatic Substitution (EAS): The fluorine atom is a deactivating but ortho, para-directing substituent. The oxazolidinone ring, attached via its C4 carbon, is also generally a deactivating, meta-directing group. The combined influence dictates that incoming electrophiles will preferentially substitute at positions ortho or para to the fluorine atom and meta to the point of attachment of the oxazolidinone ring. Fluorobenzene itself exhibits anomalous reactivity in EAS, with reactions at the para position often being faster than in benzene itself. acs.orgresearchgate.net For this compound, the most likely positions for electrophilic attack are C5' (para to fluorine) and C3' (ortho to fluorine).

Nitration: Using standard conditions (e.g., HNO₃/H₂SO₄) would likely yield a mixture of 4-(2-fluoro-5-nitrophenyl)oxazolidin-2-one and 4-(2-fluoro-3-nitrophenyl)oxazolidin-2-one.

Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst would be expected to yield similar regiochemical outcomes.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by a strong nucleophile in an SNAr reaction. wikipedia.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group (fluorine). libretexts.org In the absence of such activating groups on the 2-fluorophenyl ring of the parent compound, SNAr reactions would likely require harsh conditions. However, if an activating group (e.g., -NO₂) were first installed via EAS at the C3' or C5' position, subsequent displacement of the fluorine by nucleophiles like alkoxides or amines would become more feasible. wikipedia.orgmdpi.com

Table 4: Potential Modifications of the 2-Fluorophenyl Moiety

| Reaction Type | Reagents | Predicted Major Product(s) | Controlling Factors |

|---|---|---|---|

| Electrophilic Nitration | HNO₃, H₂SO₄ | 4-(2-Fluoro-5-nitrophenyl)oxazolidin-2-one | Fluorine is a strong para-director. acs.org |

| Electrophilic Bromination | Br₂, FeBr₃ | 4-(5-Bromo-2-fluorophenyl)oxazolidin-2-one | Fluorine directs para; steric hindrance may disfavor the ortho position. |

| Nucleophilic Substitution (SNAr) | NaOCH₃ (requires activation) | 4-(2-Methoxy-Y-phenyl)oxazolidin-2-one (where Y is an activating group) | Reaction is difficult without an ortho/para electron-withdrawing group to activate the fluorine leaving group. libretexts.org |

Compound Nomenclature

A list of chemical compounds mentioned in this article is provided below for clarity.

Advanced Structural Elucidation and Conformational Analysis of 4 2 Fluorophenyl Oxazolidin 2 One

Solid-State Structural Investigations via X-ray Crystallography

While a specific crystal structure for 4-(2-Fluorophenyl)oxazolidin-2-one is not publicly available, extensive analysis of closely related analogues, such as fluorophenyl-substituted oxazolidinones, allows for a detailed and predictive description of its solid-state characteristics.

Molecular Conformation and Stereochemical Assignment

The molecular structure of this compound consists of a five-membered oxazolidinone ring connected to a 2-fluorophenyl group at the C4 position. Based on crystallographic data from analogous compounds, the oxazolidinone ring is expected to be essentially planar. nih.gov The primary conformational variable is the rotation around the C4-C(phenyl) bond, defined by the torsion angle between the plane of the oxazolidinone ring and the plane of the phenyl ring. In similar structures, such as (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone, this twist angle is significant, on the order of 70.5 (5)°. nih.gov This pronounced twist minimizes steric hindrance between the heterocyclic ring and the ortho-substituent (the fluorine atom) on the phenyl group.

The stereochemical assignment at the C4 chiral center, if enantiomerically pure, would be determined as either (R) or (S). This assignment dictates the absolute spatial orientation of the 2-fluorophenyl group relative to the oxazolidinone ring.

Table 1: Predicted Crystallographic and Structural Parameters for this compound (Note: Data is predictive and based on published analogues)

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~5.8 |

| c (Å) | ~14.2 |

| β (°) | ~95 |

| Z | 4 |

| Torsion Angle (Oxazolidinone-Phenyl) | ~70-80° |

Intermolecular Interactions and Supramolecular Assembly

The supramolecular assembly of this compound in the solid state is predicted to be governed by specific, directional intermolecular interactions. The most significant of these is the hydrogen bond formed between the amine proton (N-H) of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. This N-H···O=C interaction is a hallmark of oxazolidinone crystal structures. nih.gov

These hydrogen bonds can lead to the formation of well-defined supramolecular motifs. Depending on the crystal packing, these interactions typically result in either centrosymmetric dimers or extended polymeric chains. nih.govunibo.it In many related oxazolidinone structures, these hydrogen bonds propagate along a crystallographic axis, creating infinite one-dimensional chains. nih.gov

C-H···F interactions: The fluorine substituent on the phenyl ring can act as a weak hydrogen bond acceptor.

π-π stacking: The aromatic phenyl rings may engage in offset stacking interactions with neighboring phenyl rings, contributing to the stability of the crystal lattice.

C-H···O interactions: Hydrogen atoms on the phenyl ring or the oxazolidinone ring may form weak hydrogen bonds with the ring or carbonyl oxygen atoms.

These combined interactions create a robust three-dimensional network that defines the crystal's cohesion and physical properties. researchgate.netnih.gov

Solution-State Conformational Analysis and Dynamics

In solution, the conformation of this compound is analyzed primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. While the time-averaged conformation is expected to resemble the solid-state structure, NMR can provide insights into rotational dynamics.

The ¹H NMR spectrum is particularly informative. The protons on the oxazolidinone ring's ethyl fragment (-CH-CH₂-) are expected to present as an AMX spin system, with distinct chemical shifts and coupling constants for the diastereotopic methylene (B1212753) protons (H-5a and H-5b) and the methine proton (H-4). For the non-fluorinated analogue, 4-phenyloxazolidin-2-one, these protons appear in the 4.0-5.0 ppm range. chemicalbook.comchemicalbook.com

The introduction of the fluorine atom at the ortho position of the phenyl ring would have several notable effects:

Aromatic Region: The signals for the phenyl protons would become more complex due to both H-H and H-F coupling.

Through-Space Effects: The C4 proton's chemical shift may be influenced by the proximity of the electronegative fluorine atom, depending on the preferred rotational conformation around the C4-C(phenyl) bond in solution.

Spectroscopic Characterization for Conformational and Electronic Properties (Beyond Basic Identification)

Advanced spectroscopic methods offer a deeper understanding of the molecule's conformational and electronic landscape.

¹³C and ¹⁹F NMR Spectroscopy: ¹³C NMR provides chemical shifts for all carbon atoms. Crucially, the carbon signals of the fluorophenyl ring will exhibit splitting due to coupling with the ¹⁹F nucleus (¹JCF, ²JCF, etc.). The magnitudes of these C-F coupling constants are highly sensitive to the electronic environment and can confirm the substitution pattern. researchgate.net ¹⁹F NMR would show a single resonance, and its chemical shift would be characteristic of a fluorine atom on an aromatic ring.

Advanced Mass Spectrometry: Techniques like electrospray ionization coupled with ion mobility spectrometry could be used to determine the molecule's collision cross-section (CCS). This gas-phase measurement provides information about the molecule's three-dimensional shape and conformation. For the closely related compound 4-(4-bromo-2-fluorophenyl)-1,3-oxazolidin-2-one, predicted CCS values have been calculated for various adducts, demonstrating the utility of this technique for conformational analysis. uni.lu

UV-Vis Spectroscopy: The electronic properties can be probed by UV-Vis spectroscopy. The spectrum would be dominated by π-π* transitions associated with the 2-fluorophenyl chromophore. The presence of the fluorine atom and the oxazolidinone substituent may cause subtle shifts (bathochromic or hypsochromic) in the absorption maxima compared to benzene, reflecting their electronic influence on the aromatic system.

Computational and Theoretical Chemistry Studies of 4 2 Fluorophenyl Oxazolidin 2 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. DFT methods are employed to solve the electronic structure of a molecule, providing valuable information about its geometry, energy levels, and electron distribution. These calculations are crucial for predicting how 4-(2-Fluorophenyl)oxazolidin-2-one will behave in chemical reactions.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the first empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and reactivity. semanticscholar.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap indicates a molecule is more prone to chemical reactions. semanticscholar.org

The Molecular Electrostatic Potential (MEP) surface is another powerful visualization tool derived from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface of the molecule, revealing the charge distribution. The MEP surface uses a color spectrum to indicate different potential values: red typically signifies regions of negative potential (rich in electrons and prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor and susceptible to nucleophilic attack). Green and yellow areas represent neutral or intermediate potential. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl group and the fluorine atom, marking them as potential sites for hydrogen bonding or electrophilic interactions. ajchem-a.comresearchgate.net The nitrogen atom of the oxazolidinone ring is also a likely site for electrophilic attack. ajchem-a.com

Table 1: Illustrative Frontier Orbital Data for a Fluorophenyl-Containing Heterocycle Data based on a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) using DFT/B3LYP/6-311++G(d,p) method. ajchem-a.com

| Parameter | Energy (eV) |

| HOMO Energy | -6.5743 |

| LUMO Energy | -2.0928 |

| HOMO-LUMO Gap (ΔE) | 4.4815 |

The insights gained from HOMO-LUMO analysis and MEP surfaces are directly applicable to predicting the reactivity of this compound for the synthesis of new derivatives. The locations of the HOMO and LUMO orbitals indicate the most probable sites for electrophilic and nucleophilic attacks, respectively. For instance, the region with the highest HOMO density would be the most likely site to be attacked by an electrophile.

The MEP surface visually confirms these predictions. The red, electron-rich areas (e.g., carbonyl oxygen) are prime targets for electrophiles, while the blue, electron-deficient areas are targets for nucleophiles. This information is invaluable for medicinal chemists aiming to modify the structure to enhance biological activity, alter solubility, or improve pharmacokinetic properties. For example, by identifying the most reactive sites, chemists can strategically plan reactions to add substituents to the phenyl ring or the oxazolidinone core to explore structure-activity relationships (SAR).

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is instrumental in drug discovery for identifying potential biological targets and understanding how a ligand might inhibit an enzyme or modulate a receptor's function.

For this compound, molecular docking simulations can screen its binding affinity against various known biological targets. The oxazolidinone scaffold is a well-known pharmacophore, most famous for its presence in the antibiotic linezolid (B1675486), which targets the 50S subunit of the bacterial ribosome to inhibit protein synthesis. nih.govmdpi.com Therefore, a primary target for docking studies of this compound would be the bacterial ribosome. nih.gov

Docking algorithms place the ligand into the binding site of the target protein in multiple possible conformations and orientations. Each of these "poses" is scored based on a function that estimates the binding free energy. A lower binding energy score typically indicates a more stable and favorable interaction. Studies on other oxazolidinone derivatives have successfully used docking to predict binding to targets like DNA gyrase and human carbonic anhydrase (hCA). nih.govmdpi.com For this compound, docking could predict its potential as an antibacterial, anticancer, or anti-inflammatory agent by evaluating its binding affinity to relevant enzymes or receptors. nih.gov

Beyond predicting binding affinity, docking simulations provide detailed insights into the specific molecular interactions that stabilize the ligand-receptor complex. These interactions are crucial for understanding the basis of molecular recognition. Key interactions include:

Hydrogen Bonds: Formed between a hydrogen atom donor (like the N-H group of the oxazolidinone ring) and a nearby acceptor (like a carbonyl oxygen on a protein backbone). The carbonyl oxygen and fluorine atom of the ligand can also act as hydrogen bond acceptors.

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (such as the fluorophenyl ring) and hydrophobic pockets in the protein's binding site.

Pi-Pi Stacking: An interaction between aromatic rings, such as the phenyl ring of the ligand and the side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

Van der Waals Forces: General attractive or repulsive forces between atoms.

Docking studies of various oxazolidinone derivatives have revealed the importance of hydrogen bonds in their binding mechanisms. For instance, docking of novel oxazolidinones into the 50S ribosomal unit showed multiple hydrogen bonds with nucleotide residues, contributing to their binding energy. mdpi.com

Table 2: Representative Molecular Docking Results for an Oxazolidinone Derivative with the 50S Ribosomal Unit (PDB: 6DDD) Data based on a study of a novel linezolid-based oxazolidinone. mdpi.com

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (µM) | Key Interacting Residues (via Hydrogen Bonds) |

| Oxazolidinone 2 | -6.36 | 187.94 | Not specified |

| Oxazolidinone 3a | -6.01 | 557.88 | G2088, A2478, G2532, A2530 |

| Linezolid (Control) | -5.41 | Not specified | Not specified |

Molecular Dynamics Simulations for Conformational Landscape and Stability

While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms in a system over time by solving Newton's equations of motion. This allows researchers to observe the conformational changes of the ligand and the protein, the stability of the binding complex, and the role of solvent molecules.

For this compound, an MD simulation would typically start with the best-docked pose in its target's binding site, solvated in a water box with ions to mimic physiological conditions. The simulation, often run for nanoseconds, tracks the trajectory of all atoms.

The analysis of the MD trajectory can reveal:

Conformational Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over time, researchers can assess the stability of the complex. A stable RMSD suggests the complex remains in a consistent conformation.

Conformational Flexibility: The Root Mean Square Fluctuation (RMSF) of individual residues or atoms indicates which parts of the system are most mobile. This can highlight flexible loops in a protein or rotational freedom within the ligand. For a molecule with a rotatable bond between the phenyl ring and the oxazolidinone ring, MD can explore the preferred rotational angles (dihedrals) in a solvated or protein-bound environment.

Interaction Stability: MD simulations can track the persistence of key interactions, like hydrogen bonds, identified in docking. A hydrogen bond that is present for a high percentage of the simulation time is considered stable and important for binding affinity.

MD simulations are crucial for validating docking results and providing a more realistic representation of the molecular interactions and stability within a dynamic biological environment. acs.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like this compound and its analogs, a QSAR study would provide valuable mechanistic insights by identifying the key molecular features that govern their therapeutic effects.

The process begins with the calculation of a wide array of molecular descriptors for a set of structurally related compounds with known biological activities. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic Descriptors: These describe the distribution of electrons in the molecule and include properties like partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, with the logarithm of the partition coefficient (logP) being the most common descriptor.

Topological Descriptors: These are numerical representations of the molecular structure, including connectivity indices and shape indices.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and machine learning algorithms are employed to build a predictive model. This model can then be used to estimate the activity of new, unsynthesized compounds and to understand the structural requirements for optimal activity. For instance, a QSAR model might reveal that the presence of a fluorine atom at the ortho position of the phenyl ring is crucial for a specific biological interaction.

Illustrative Data for a Hypothetical QSAR Study:

| Compound | Biological Activity (IC50, µM) | LogP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) |

| Analog 1 | 2.5 | 1.8 | 190.2 | 3.1 |

| Analog 2 | 5.1 | 2.2 | 205.3 | 2.8 |

| This compound | Predicted: 1.9 | 1.9 | 195.17 | 3.5 |

| Analog 3 | 10.8 | 2.5 | 220.4 | 2.5 |

| Analog 4 | 1.2 | 1.5 | 185.1 | 4.0 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction (Non-Clinical)

In silico ADME prediction is a critical component of early-stage drug discovery that uses computational models to estimate the pharmacokinetic properties of a compound. These predictions help in identifying potential liabilities of a drug candidate before it enters costly and time-consuming experimental studies. For this compound, a comprehensive in silico ADME profile would be generated using various software platforms that employ models based on large datasets of experimentally determined properties.

Key ADME properties that are typically predicted include:

Absorption: This includes predictions of oral bioavailability, intestinal absorption, and permeability through the Caco-2 cell line model. It also assesses compliance with established rules for drug-likeness, such as Lipinski's Rule of Five.

Distribution: This involves predicting the extent to which a compound distributes into various tissues, its ability to cross the blood-brain barrier (BBB), and its binding affinity to plasma proteins.

Metabolism: Computational models can predict the primary sites of metabolism on the molecule by cytochrome P450 (CYP) enzymes and identify potential metabolites.

Excretion: This includes predictions of the compound's clearance rate and primary route of elimination from the body.

These predictions are based on the compound's structural features and physicochemical properties, such as its lipophilicity, polar surface area (PSA), and number of hydrogen bond donors and acceptors.

Illustrative Data for a Hypothetical In Silico ADME Prediction:

| ADME Property | Predicted Value for this compound |

| Human Intestinal Absorption | > 90% |

| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | > 0.9 (High) |

| Blood-Brain Barrier (BBB) Penetration | Moderate |

| Plasma Protein Binding | ~85% |

| CYP2D6 Inhibition | Non-inhibitor |

| Oral Bioavailability | Good |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Molecular and Cellular Biological Investigations of 4 2 Fluorophenyl Oxazolidin 2 One

Elucidation of Molecular Targets and Binding Mechanisms

The biological activity of the oxazolidinone class is defined by its interaction with key cellular components, primarily the ribosome, leading to the inhibition of essential processes.

Oxazolidinones, as a class, exert their primary biological effect by inhibiting protein synthesis. nih.govmdpi.com This mechanism is distinct from many other classes of protein synthesis inhibitors, which contributes to their effectiveness against certain resistant bacterial strains. nih.gov The core of their action involves binding to the large 50S subunit of the bacterial ribosome. mdpi.comontosight.ai

The binding site is located at the peptidyl transferase center (PTC) within the A-site pocket of the 50S subunit. mdpi.comontosight.ai This interaction prevents the formation of a functional initiation complex, a critical first step in protein translation. nih.gov By occupying this crucial site, the oxazolidinone molecule physically obstructs the correct positioning of the initiator tRNA, thereby halting the entire process of protein synthesis before it can begin. mdpi.com Studies on members of this class, such as linezolid (B1675486), have confirmed that this binding can also affect translational fidelity, promoting frameshifting and nonsense suppression. nih.gov

In addition to bacterial ribosomes, oxazolidinones have been shown to inhibit mitochondrial protein synthesis. nih.gov This is due to the structural similarities between mitochondrial and bacterial ribosomes. youtube.com The inhibition of protein synthesis within mitochondria can lead to a reduction in mitochondrially encoded proteins, such as cytochrome oxidase subunit I. nih.gov

| Residue (E. coli numbering) | Role in Binding |

|---|---|

| G2061 | Forms a binding pocket that stabilizes the drug molecule. |

| A2451 | |

| C2452 | |

| G2502 | |

| G2505 | |

| U2506 | |

| G2576 | |

| U2585 |

While the primary target of oxazolidinones is the ribosome, derivatives of this class have been investigated for their ability to inhibit various enzymes. For instance, certain oxazolidinone derivatives have demonstrated inhibitory activity against the SARS-CoV-2 3CL protease. scielo.br In one study, a derivative with a 3-fluorophenyl substitution showed more potent activity than one with a 4-fluorophenyl group, suggesting that the position of the fluorine atom is crucial for inhibitory effect. scielo.br The inhibition was found to be concentration-dependent, with a calculated IC50 value of 14.47 μM for the most potent compound. scielo.br

The characterization of enzyme inhibition involves determining key kinetic parameters. Inhibitors can be classified based on how they interact with the enzyme and/or the enzyme-substrate complex.

Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax). youtube.com

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on either the free enzyme or the enzyme-substrate complex. youtube.com This reduces the Vmax but does not affect the Km.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition reduces both Vmax and Km.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. This affects both Vmax and Km. A study on 2-(4-Fluorophenyl)-quinazolin-4(3H)-one, a different heterocyclic compound, identified it as a reversible mixed-type inhibitor of tyrosinase. nih.gov

| Inhibitor Type | Effect on Vmax (Maximum Velocity) | Effect on Km (Michaelis Constant) | Binding Site |

|---|---|---|---|

| Competitive | Unchanged | Increases | Enzyme Active Site |

| Non-competitive | Decreases | Unchanged | Enzyme Allosteric Site |

| Uncompetitive | Decreases | Decreases | Enzyme-Substrate Complex |

| Mixed | Decreases | Variable (Increase or Decrease) | Enzyme and/or Enzyme-Substrate Complex |

The primary mechanism of action for the oxazolidinone class is not receptor-mediated. The extensive body of research points definitively to the inhibition of protein synthesis via ribosomal binding as their core biological function. nih.govmdpi.com While other heterocyclic compounds, such as certain thiazolidin-4-ones, are known to exhibit affinity for receptors like VEGFR-2, this is not a characteristic that has been established for antibacterial oxazolidinones like 4-(2-Fluorophenyl)oxazolidin-2-one. mdpi.com

There is currently a lack of significant scientific literature describing the interaction of this compound or the broader oxazolidinone class with nucleoside transporters. The established mechanism of action does not involve the modulation of nucleoside transport.

Cellular Pathway Modulation Studies

The interaction of this compound with molecular targets like the ribosome has downstream consequences on various cellular pathways.

The most significant impact of the oxazolidinone class on cellular pathways stems from the inhibition of mitochondrial protein synthesis. nih.gov Mitochondria are central to cellular energy production, and their function is highly dependent on proteins encoded by both nuclear and mitochondrial DNA (mtDNA). By inhibiting the translation of mtDNA-encoded proteins, oxazolidinones can disrupt cellular metabolism. nih.govyoutube.com

This inhibition leads to a time- and concentration-dependent decrease in cellular proliferation in mammalian cells. nih.gov The effect is directly linked to mitochondrial function, as cells lacking mtDNA (rho zero cells) are not affected by the growth-inhibitory properties of these compounds. nih.gov Tissues and organs that have high energy demands and are highly dependent on oxidative metabolism, such as the optic nerve, retina, brain, and skeletal muscle, are particularly susceptible to the effects of mitochondrial protein synthesis inhibition. youtube.com

Effects on Cell Proliferation (Mechanistic Investigations)

Research on the oxazolidinone class of compounds has revealed mechanisms that can lead to the inhibition of cellular proliferation. A primary mechanism identified for some oxazolidinones is the inhibition of mitochondrial protein synthesis. nih.govnih.gov This can result in a time- and concentration-dependent slowdown of cell growth across various mammalian cell lines, including human erythroleukemia (K562), Chinese hamster ovary (CHO), and human embryonic kidney (HEK) cells. nih.gov This inhibitory effect on proliferation has been shown to be reversible. nih.gov

The underlying mechanism for this cytostatic effect is linked to a reduction in the levels of essential mitochondrial proteins, such as cytochrome oxidase subunit I. nih.gov Experiments using rho zero cells, which lack mitochondrial DNA and are incapable of mitochondrial protein synthesis, have shown no growth inhibition by certain oxazolidinones, providing direct evidence for this mechanism of action. nih.gov

Furthermore, some derivatives of the oxazolidinone scaffold have been investigated for their anticancer potential and have been found to induce apoptosis and cause cell cycle arrest. For instance, certain 5-(carbamoylmethylene)-oxazolidin-2-ones have demonstrated the ability to trigger apoptosis in breast (MCF-7) and cervical (HeLa) cancer cells through the generation of reactive oxygen species (ROS) and a reduction in mitochondrial membrane potential. nih.gov This process was associated with the activation of caspase-9 and the release of cytochrome c. nih.gov Other studies on 2-thioxo-oxazolidin-4-one derivatives have shown cell cycle arrest at the G2/M phase in lymphoma cell lines. nih.govbenthamdirect.com

While these findings are for related but distinct molecules, they suggest that this compound could potentially exert antiproliferative effects through similar mechanisms involving mitochondrial function, apoptosis induction, or cell cycle modulation. However, without direct experimental evidence, this remains speculative.

Table 1: Effects of Related Oxazolidinone Derivatives on Cell Proliferation

| Compound Class | Cell Lines | Observed Effects | Putative Mechanism | Reference |

| Oxazolidinones (general) | K562, CHO, HEK | Inhibition of cell proliferation, increased cell doubling time | Inhibition of mitochondrial protein synthesis | nih.govnih.gov |

| 5-(Carbamoylmethylene)-oxazolidin-2-ones | MCF-7, HeLa | Cytotoxicity, apoptosis induction, G1 phase cell cycle arrest | Increased ROS levels, reduced mitochondrial membrane potential, caspase-9 activation | nih.gov |

| 2-Thioxo-oxazolidin-4-ones | HL-60, MOLT-4 | Cytotoxicity, G2/M phase cell cycle arrest, apoptosis | Not fully elucidated, potential interaction with Cyclin-Dependent Kinases | nih.govbenthamdirect.com |

Structure-Activity Relationship (SAR) Studies for Specific Biological Endpoints

The biological activity of oxazolidinone derivatives is significantly influenced by the nature and position of substituents on both the phenyl and oxazolidinone rings.

The presence and position of a fluorine atom on the phenyl ring are critical determinants of the biological activity of N-phenyl oxazolidinones. In the context of antibacterial activity, a fluorine atom at the meta-position (C3) of the phenyl ring is a well-established feature that enhances potency. nih.gov

In the realm of anticancer activity, studies on related heterocyclic compounds, such as fluorinated thiazolidin-4-ones, have indicated that fluorine substitution at the meta-positions of the aromatic ring can lead to promising anticancer potential. nih.gov The introduction of fluorine can alter the molecule's physicochemical properties, such as its lipophilicity and electronic distribution, which in turn can affect its binding affinity to biological targets and its metabolic stability. nih.govtaylorfrancis.com For instance, the incorporation of fluorine into taxoid anticancer agents at the meta-position of the C2-benzoate moiety has been shown to substantially enhance their potency against multidrug-resistant cancer cell lines. nih.gov This suggests that the ortho-position of the fluorine in this compound would likely confer distinct biological properties compared to its meta- and para-isomers, although specific data on its anticancer or antiproliferative activity are not available.

Substituents on the oxazolidin-2-one ring itself play a pivotal role in modulating biological activity. The C5 position is a key site for modification in the development of antibacterial oxazolidinones. nih.gov In the context of potential anticancer applications, modifications at various positions of the oxazolidinone ring have been explored. For example, some 5-(carbamoylmethylene)-oxazolidin-2-ones have shown significant cytotoxic activity against cancer cell lines. nih.gov

Furthermore, substitutions at the C4 position of the oxazolidinone ring can also influence biological outcomes. While much of the research has focused on antibacterial agents, the general principle that small structural changes can lead to significant differences in biological activity holds true. nih.gov For this compound, the 2-fluorophenyl group is located at the C4 position. The specific stereochemistry at this position would also be expected to be a critical factor for any biological activity.

Table 2: General Structure-Activity Relationship (SAR) Insights from Related Compounds

| Structural Feature | Impact on Biological Activity (in related compounds) | Reference |

| Fluorine on Phenyl Ring (meta-position) | Enhances antibacterial activity; promising for anticancer activity in some heterocyclic systems. | nih.govnih.govnih.gov |

| C5 Substituents on Oxazolidinone Ring | Critical for modulating antibacterial and anticancer activity. | nih.govnih.gov |

| C4 Substituents on Oxazolidinone Ring | Can enhance antibacterial potency. | nih.gov |

Structure-Uptake Relationship (SUR) Studies in Cellular Systems

The ability of a compound to cross cell membranes and accumulate intracellularly is fundamental to its biological activity. This is governed by its physicochemical properties and its interactions with membrane components and transport systems.

The transport of small molecules across the plasma membrane can occur through passive diffusion or via carrier-mediated transport. taylorfrancis.comnih.gov For a molecule to passively diffuse across the lipid bilayer, it generally needs to be small and relatively hydrophobic. nih.gov The physicochemical properties of this compound, such as its lipophilicity (logP), molecular weight, and polar surface area, would be key determinants of its ability to permeate cell membranes via passive diffusion.

Studies on the antibacterial oxazolidinone linezolid have shown that its uptake into human phagocytic and non-phagocytic cells is rapid and not saturable, which is characteristic of passive diffusion. us.es This process was also found to be dependent on temperature and cell viability. us.es Fluorination of a molecule can significantly impact its lipophilicity and, consequently, its membrane permeability. nih.gov The introduction of a fluorine atom often increases lipophilicity, which can facilitate passage through biological membranes. researchgate.net

Efflux pumps, such as P-glycoprotein (P-gp), are transmembrane proteins that can actively transport a wide range of substrates out of the cell, thereby reducing their intracellular concentration and potentially leading to drug resistance. tg.org.aufrontiersin.org P-gp recognizes a broad array of structurally diverse, often hydrophobic, compounds. tg.org.au

There is no specific data available to confirm whether this compound is a substrate for P-gp or other efflux pumps in mammalian cells. However, given its structural features as a small, heterocyclic molecule with a fluorophenyl group, it is plausible that it could be recognized by such transporters. Assessing the susceptibility of a compound to efflux pumps is a critical step in drug development, as it can significantly impact its bioavailability and efficacy. nih.gov

Table 3: Factors Influencing Cellular Uptake and Efflux for Small Molecules

| Factor | Influence on Cellular Uptake/Efflux | General Relevance | Reference |

| Lipophilicity (logP) | Higher lipophilicity often enhances passive diffusion across membranes. | Key determinant for membrane permeation. | nih.gov |

| Molecular Size | Smaller molecules generally permeate membranes more easily. | Important for passive diffusion. | nih.gov |

| Fluorination | Can increase lipophilicity and affect metabolic stability. | Can modulate permeability and bioavailability. | nih.govresearchgate.net |

| P-glycoprotein (P-gp) | Actively transports substrates out of the cell, reducing intracellular concentration. | A common mechanism of multidrug resistance. | tg.org.aufrontiersin.org |

In Vitro and Preclinical Metabolic Fate Studies of this compound and Structurally Related Compounds

Enzymatic Biotransformation Pathways (e.g., CYP, UGT)

The biotransformation of xenobiotics is broadly categorized into Phase I and Phase II reactions. For oxazolidinone derivatives, both cytochrome P450 (CYP) enzymes (Phase I) and UDP-glucuronosyltransferases (UGTs) (Phase II) have been implicated in their metabolism.

Cytochrome P450 (CYP) Enzymes:

Phase I metabolism of oxazolidinones often involves oxidative transformations catalyzed by CYP enzymes. For instance, studies on the antibacterial agent linezolid, which features an oxazolidinone core, have identified several CYP isoforms responsible for its metabolism. It was found that CYP2J2, CYP4F2, and CYP1B1 are involved in the hydroxylation and de-ethyleneation of the morpholine (B109124) moiety of linezolid. nih.gov The intrinsic clearance of linezolid in pooled human liver microsomes was observed to be low. nih.gov

In the case of an oxazolidinedione hypoglycemic agent, metabolism in human liver microsomes led to monohydroxylation at various positions, a reaction mediated by CYP2C8 and CYP2C19. nih.gov These enzymes exhibited different stereoselectivity in their hydroxylation patterns. nih.gov It is plausible that this compound could undergo similar hydroxylation on the fluorophenyl ring, a common metabolic pathway for aromatic compounds.

UDP-Glucuronosyltransferases (UGTs):

Phase II metabolism frequently involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Glucuronidation, catalyzed by UGTs, is a major Phase II pathway. nih.gov While direct evidence for UGT-mediated metabolism of this compound is absent, it is a potential pathway, especially if hydroxylated metabolites are formed in Phase I. For example, mycophenolic acid, which undergoes extensive glucuronidation, has been shown to be a substrate for multiple UGT isoforms, with UGT1A9 being the most efficient for the formation of its main glucuronide metabolite. nih.gov N-glucuronidation is another possibility for compounds with available nitrogen atoms in their structure. helsinki.fipsu.edu

Metabolite Identification and Characterization (In Vitro/Animal Models)

The identification of metabolites is crucial for understanding the complete disposition of a compound. For a novel oxazolidinedione hypoglycemic agent, in vitro studies using rat, dog, monkey, and human liver microsomes identified several metabolites. nih.gov The primary routes of metabolism were monohydroxylation on a cyclohexane (B81311) ring and an n-propyl side chain, as well as the opening of the oxazolidinedione ring, which resulted in keto amide and alcohol amide products. nih.gov

For the synthetic antimalarial ozonide, OZ439, which contains a morpholine ring that can be considered analogous to the oxazolidinone ring system in some respects, in vitro studies with human liver microsomes revealed monohydroxylation and N-oxidation as primary biotransformations. nih.gov Secondary metabolites included dihydroxylated and N-oxidized-monohydroxylated products. nih.gov

Based on these findings for analogous structures, potential metabolites of this compound could include:

Hydroxylated derivatives on the fluorophenyl ring.

Products of oxazolidinone ring cleavage.

Glucuronide conjugates of the parent compound or its hydroxylated metabolites.

Table 1: Potential Metabolic Pathways for this compound Based on Analogous Compounds

| Metabolic Pathway | Potential Metabolites | Enzymes Potentially Involved | Reference Analogues |

| Phase I: Oxidation | Hydroxylated fluorophenyl ring | CYP2C8, CYP2C19, CYP2J2, CYP4F2, CYP1B1 | Oxazolidinedione hypoglycemic agent, Linezolid nih.govnih.gov |

| Oxazolidinone ring opening | CYP enzymes | Oxazolidinedione hypoglycemic agent nih.gov | |

| Phase II: Conjugation | Glucuronide conjugates | UGT enzymes (e.g., UGT1A9) | Mycophenolic acid nih.gov |

Metabolic Stability in Hepatic Microsomes and Other Biological Matrices

Metabolic stability assays, typically conducted using liver microsomes or hepatocytes, are essential for predicting the in vivo clearance of a compound. springernature.comresearchgate.net These assays measure the rate of disappearance of the parent compound over time. springernature.com The intrinsic clearance (CLint) and half-life (t1/2) are key parameters derived from these studies.

For linezolid, the intrinsic clearance in pooled human liver microsomes was found to be low, at 0.51 μL/min/mg protein, which is consistent with its in vivo clearance in humans. nih.gov In another study, a series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines showed improved metabolic stability in rat liver microsomes compared to earlier analogs. nih.gov

The metabolic stability of a compound is a critical factor in its development. High metabolic stability can lead to longer half-life and less frequent dosing, while low stability might result in rapid clearance and poor bioavailability. For this compound, its stability in human liver microsomes would need to be experimentally determined to predict its pharmacokinetic behavior.

Table 2: Example of Metabolic Stability Data for an Analogous Compound (Linezolid)

| Parameter | Value | Biological Matrix | Reference |

| Intrinsic Clearance (CLint) | 0.51 μL/min/mg protein | Pooled Human Liver Microsomes | nih.gov |

In Vitro Drug-Drug Interaction Potential (Enzyme Induction/Inhibition)

Assessing the potential for a new chemical entity to cause drug-drug interactions (DDIs) is a regulatory requirement. This is often evaluated by studying the compound's ability to inhibit or induce the activity of major drug-metabolizing enzymes, particularly CYPs.

Studies on the antibacterial agent linezolid have shown that it has a low potential for clinically significant DDIs mediated by CYP enzymes. nih.gov This is attributed to its metabolism being primarily catalyzed by less common CYP isoforms like CYP2J2 and CYP4F2. nih.gov

For the synthetic peroxide antimalarial OZ439, reaction phenotyping indicated that CYP3A4 is the primary enzyme responsible for its metabolism. nih.gov Furthermore, OZ439 was found to inhibit CYP3A through both direct and mechanism-based inhibition. nih.gov

Given that the fluorophenyl moiety is a common feature in many drugs, the potential for this compound to interact with CYP enzymes, either as a substrate, inhibitor, or inducer, would be a critical area for investigation. The presence of the fluorine atom can influence the metabolic profile and interaction potential. For example, certain fluorinated compounds have shown selective inhibition of specific CYP isoforms.

Future Research Directions and Unexplored Avenues for 4 2 Fluorophenyl Oxazolidin 2 One

Development of Novel Synthetic Methodologies for Enhanced Scalability and Sustainability

The development of efficient, scalable, and sustainable synthetic routes is paramount for the future investigation and potential application of 4-(2-Fluorophenyl)oxazolidin-2-one. Current synthetic strategies for oxazolidinones often involve multi-step processes that may not be economically viable or environmentally friendly for large-scale production. nih.govresearchgate.net Future research should prioritize the development of novel synthetic methodologies that address these limitations.

Key areas for exploration include:

Catalytic Methods: Investigating new catalytic systems, such as those employing earth-abundant metals or organocatalysts, could lead to more efficient and selective syntheses. researchgate.net

One-Pot Reactions: Designing one-pot or tandem reactions that minimize intermediate purification steps would significantly improve process efficiency and reduce waste.

Green Chemistry Approaches: The use of greener solvents, renewable starting materials, and energy-efficient reaction conditions (e.g., microwave or flow chemistry) should be a central focus. nih.gov The synthesis of oxazolidin-2-ones from urea (B33335) and ethanolamine (B43304) using microwave irradiation is an example of a greener approach. nih.gov

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Advantages | Disadvantages | Future Research Focus |

| Traditional Multi-step Synthesis | Well-established procedures. | Often low overall yield, high waste generation, and use of hazardous reagents. | Optimization of existing steps and replacement of hazardous reagents. |

| Catalytic Synthesis | High efficiency, selectivity, and potential for atom economy. | Catalyst cost and stability can be a concern. | Development of robust, recyclable, and inexpensive catalysts. |

| One-Pot/Tandem Reactions | Reduced reaction time, solvent usage, and purification steps. | Requires careful optimization of reaction conditions for multiple steps. | Design of novel multi-component reactions tailored for this specific compound. |

| Green Chemistry Approaches | Environmentally friendly, reduced energy consumption, and use of safer reagents. | May require significant initial investment in new technologies. | Exploration of bio-catalysis and flow chemistry for continuous production. |

Advanced Computational Approaches for Rational Design of Analogs with Tuned Specificity

Computational chemistry and molecular modeling are powerful tools for the rational design of novel analogs of this compound with improved biological activity and specificity. nih.govkorea.ac.kr By understanding the structure-activity relationships (SAR), researchers can predict the properties of new derivatives before their synthesis, saving time and resources. nih.gov

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide insights into the steric and electronic requirements for optimal activity. nih.gov

Molecular Docking: Simulating the binding of this compound and its analogs to potential biological targets can help in identifying key interactions and predicting binding affinities.

Pharmacophore Modeling: Identifying the essential structural features required for a specific biological activity can guide the design of new molecules with enhanced potency and selectivity.

In Silico ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogs can help in prioritizing candidates with favorable drug-like profiles.

A table summarizing computational approaches is provided below:

| Computational Approach | Application in Drug Design | Potential for this compound |

| QSAR | Predicting biological activity based on chemical structure. | To guide the synthesis of analogs with enhanced potency. nih.gov |

| Molecular Docking | Visualizing and predicting the binding of a ligand to a receptor. | To identify potential biological targets and optimize binding interactions. |

| Pharmacophore Modeling | Identifying essential features for biological activity. | To design novel scaffolds with improved selectivity. |

| ADMET Prediction | Predicting the pharmacokinetic and toxicological properties of a compound. | To select drug candidates with a higher probability of success in clinical trials. |

Mechanistic Studies on Novel Biological Targets and Pathways

While oxazolidinones are well-known for their antibacterial activity through the inhibition of bacterial protein synthesis, the full spectrum of biological targets for this compound remains to be elucidated. nih.govscirp.org The presence of the 2-fluorophenyl moiety could confer unique biological activities beyond the established antibacterial effects.

Future mechanistic studies should aim to:

Identify Novel Biological Targets: Employing techniques such as chemical proteomics and affinity-based probes to identify new protein binding partners.

Elucidate Mechanisms of Action: Investigating the downstream cellular effects and signaling pathways modulated by the compound to understand its mode of action against different targets. nih.gov

Explore New Therapeutic Areas: Based on the identified targets and mechanisms, the potential of this compound and its analogs could be explored in other disease areas such as cancer, inflammation, or neurodegenerative disorders. nih.gov Some oxazolidinone derivatives have already shown promise as anticancer agents. nih.gov

A table outlining potential areas for mechanistic investigation is shown below:

| Potential Therapeutic Area | Possible Mechanism of Action | Research Approach |

| Oncology | Inhibition of kinases, modulation of cell cycle proteins. nih.gov | Cell-based assays, enzyme inhibition studies, in vivo tumor models. |

| Inflammation | Inhibition of pro-inflammatory enzymes or signaling pathways. | Cytokine profiling, enzyme assays, animal models of inflammation. |

| Neurodegenerative Diseases | Modulation of neurotransmitter receptors or enzymes involved in neuroinflammation. | Receptor binding assays, neurochemical analysis, behavioral models. |

Exploration of Stereochemical Influences on Molecular Interactions and Biological Outcomes

The 4-position of the oxazolidinone ring in this compound is a stereocenter, meaning the compound can exist as two enantiomers (R and S). It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, metabolic fates, and toxicities. mdpi.com Therefore, a thorough investigation of the stereochemical influences is crucial for the development of this compound.

Future research in this area should include:

Stereoselective Synthesis: Developing efficient methods for the synthesis of each enantiomer in high purity. nih.gov

Chiral Separation: Establishing analytical and preparative methods for the separation of the racemic mixture into its individual enantiomers.

Comparative Biological Evaluation: Systematically evaluating the biological activity and potency of the individual enantiomers and the racemic mixture to determine the eutomer (the more active enantiomer).

Stereospecific Molecular Modeling: Using computational methods to understand how the different three-dimensional arrangements of the enantiomers affect their interaction with biological targets.

The following table highlights the importance of stereochemistry in drug development:

| Aspect | R-enantiomer | S-enantiomer | Racemic Mixture |

| Biological Activity | Potentially different potency and efficacy. | Potentially different potency and efficacy. | Activity may be a composite of the two enantiomers. |

| Pharmacokinetics | May have different rates of absorption, distribution, metabolism, and excretion. | May have different rates of absorption, distribution, metabolism, and excretion. | Pharmacokinetic profile may be complex due to different behaviors of each enantiomer. |

| Toxicity | One enantiomer may be responsible for the therapeutic effect while the other contributes to toxicity. | One enantiomer may be responsible for the therapeutic effect while the other contributes to toxicity. | Toxicity profile may be influenced by the less active or more toxic enantiomer. |

Q & A

Q. Synthetic Optimization :

Q. Analytical Workflows :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.